Cas no 39222-65-6 (3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one)
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Chemical and Physical Properties
Names and Identifiers
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- 3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- 14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
- 1H-Dibenzo[b,e][1,4]diazepin-1-one, 2,3,4,5,10,11-hexahydro-3,3-dimethyl-
- HMS2662A13
- 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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- MDL: MFCD00794545
- Inchi: 1S/C15H18N2O/c1-15(2)7-13-10(14(18)8-15)9-16-11-5-3-4-6-12(11)17-13/h3-6,16-17H,7-9H2,1-2H3
- InChI Key: WCVHQFKRNJEWKD-UHFFFAOYSA-N
- SMILES: O=C1C2CNC3C=CC=CC=3NC=2CC(C)(C)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 397
- XLogP3: 2.6
- Topological Polar Surface Area: 41.1
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297049-100 mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one; . |
39222-65-6 | 100mg |
€221.50 | 2023-06-21 | ||
| abcr | AB297049-100mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one; . |
39222-65-6 | 100mg |
€221.50 | 2024-06-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613881-1mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
39222-65-6 | 98% | 1mg |
¥428 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613881-2mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
39222-65-6 | 98% | 2mg |
¥578 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613881-5mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
39222-65-6 | 98% | 5mg |
¥529 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613881-10mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
39222-65-6 | 98% | 10mg |
¥739 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613881-20mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
39222-65-6 | 98% | 20mg |
¥1083 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613881-25mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
39222-65-6 | 98% | 25mg |
¥1100 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613881-50mg |
3,3-Dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
39222-65-6 | 98% | 50mg |
¥1391 | 2023-04-04 |
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Suppliers
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Introduction to 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS No. 39222-65-6)
3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, identified by its CAS number 39222-65-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of benzodiazepine derivatives, a well-studied scaffold known for its pharmacological properties. The structural complexity of this compound, featuring a fused bicyclic system with multiple substituents, makes it a promising candidate for further exploration in drug discovery and therapeutic applications.
The chemical structure of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one consists of a central dihydrodibenzo[b,e][1,4]diazepine core substituted with methyl groups at the 3-position and hydroxyl functionality at the 1-position. This unique arrangement contributes to its distinct pharmacokinetic and pharmacodynamic profiles. The presence of the hexahydro system enhances the lipophilicity of the molecule, which is a critical factor in determining its bioavailability and interaction with biological targets.
In recent years, there has been growing interest in developing novel benzodiazepine derivatives with improved efficacy and reduced side effects. 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has emerged as a subject of extensive research due to its potential as an anxiolytic and sedative agent. Studies have demonstrated that modifications in the benzodiazepine core can significantly alter its binding affinity to GABA-A receptors, which are central to the mechanism of action of many anxiolytic drugs.
One of the most compelling aspects of this compound is its structural similarity to established therapeutics used in the treatment of anxiety disorders and insomnia. However, preliminary studies suggest that 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may exhibit a more favorable side effect profile compared to its predecessors. This is attributed to subtle differences in its chemical structure that can modulate receptor interactions while minimizing adverse effects.
The synthesis of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multi-step organic reactions that require precise control over reaction conditions. The introduction of methyl groups at the 3-position and the formation of the hexahydro system are critical steps that must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed reactions have been employed to achieve this goal.
From a medicinal chemistry perspective, 3, dimethyl, 2, 3, 4, 5, 10, 11, hexahydro, 1H, dibenzo[b,e][1, 4] diazepinone has been investigated for its potential in treating not only anxiety-related disorders but also other neurological conditions such as epilepsy and chronic pain. The ability of benzodiazepine derivatives to modulate GABAergic transmission makes them attractive candidates for these applications.
Recent preclinical studies have highlighted the compound's potential as a sedative without causing excessive respiratory depression. This is particularly important given the concerns associated with long-term use of traditional benzodiazepines. The hexahydro substitution pattern appears to contribute to this favorable profile by enhancing selectivity for certain GABA-A receptor subtypes.
The pharmacokinetic properties of 39222-65-6 are another area of active investigation. Understanding how quickly the compound is absorbed into the bloodstream (absorption), distributed throughout the body (distribution), metabolized (metabolism), and excreted (excretion) is crucial for optimizing therapeutic dosing and minimizing drug interactions. Preliminary data suggest that this derivative exhibits moderate bioavailability with a relatively long half-life, which could allow for once or twice daily dosing in clinical settings.
In addition to its pharmacological potential, 39222, -65-, -6 has attracted attention for its structural diversity compared to existing benzodiazepines on the market. This diversity provides opportunities for designing next-generation therapeutics with enhanced efficacy and reduced liability. Researchers are exploring various analogs derived from this core structure, aiming to identify compounds with improved pharmacological profiles.
The role of computational modeling in understanding the behavior of complex molecules like 39222,-65,-6 cannot be overstated. Techniques such as molecular docking and virtual screening have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These computational approaches complement experimental studies by providing rapid insights into potential drug-receptor interactions, which can guide further optimization efforts.
The development pipeline for novel psychoactive agents continues to evolve, driven by advances in synthetic chemistry, biopharmaceutical technology, and computational biology. Within this landscape, 39222,-65,-6 stands out as a promising candidate that warrants further exploration through both preclinical studies and clinical trials if successful results continue from ongoing research efforts . p >
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